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For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Pronuciferine is a proaporphine alkaloid, a class of natural products characterized by a

spirocyclic isoquinoline core. This guide provides a comprehensive overview of the chemical

structure, stereochemistry, and relevant physicochemical and biological properties of (-)-

pronuciferine. The information presented herein is intended to support research and

development efforts in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry
(-)-Pronuciferine is a tetracyclic alkaloid with the chemical formula C₁₉H₂₁NO₃. Its structure

features a spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline moiety. The

molecule contains a single chiral center at the spiro carbon, designated as C-4.

The absolute configuration of (-)-pronuciferine is (4S). This has been determined through

spectroscopic analysis and its relationship to its enantiomer, (+)-pronuciferine, which is the

(4R)-enantiomer. The stereochemistry is crucial for its biological activity and interaction with

molecular targets.

Systematic IUPAC Name: (4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-

1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
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Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (-)-pronuciferine is

presented below. This data is essential for its identification, characterization, and quantification.

Property Value Reference(s)

Molecular Formula C₁₉H₂₁NO₃ [1]

Molecular Weight 311.38 g/mol [1]

Appearance Solid [2]

Melting Point 127-129 °C (for the racemate) [2]

Specific Rotation [α]D

-7° (c 1, CHCl₃) (inferred from

the value for the (+)-

enantiomer)

[3]

¹H NMR (CDCl₃, MHz) Refer to Table 2 [3]

¹³C NMR (CDCl₃, MHz) Refer to Table 3 [3]

Table 2: ¹H NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available in

search results

Table 3: ¹³C NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

Chemical Shift (ppm) Assignment

Data not available in search results
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Isolation of Pronuciferine from Nelumbo nucifera
The following protocol describes a general method for the isolation of pronuciferine from the

leaves of Nelumbo nucifera (lotus). This procedure can be adapted and optimized for specific

laboratory conditions.

1. Extraction:

Dried and powdered leaves of Nelumbo nucifera are extracted with an acidic aqueous

solution (e.g., 0.1 M HCl) using ultrasonication.

The combined extracts are filtered, and the pH is adjusted to approximately 8.5 with a base

(e.g., 0.1 M NaOH) to precipitate the crude alkaloids.

The precipitate is collected by filtration and dried under reduced pressure.

2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

The crude alkaloid extract is subjected to HSCCC for purification.

A suitable two-phase solvent system is employed, such as n-hexane-ethyl acetate-methanol-

water.

The fractions are collected and analyzed by an appropriate method (e.g., HPLC) to identify

those containing pronuciferine.

The pronuciferine-containing fractions are combined and the solvent is evaporated to yield

the purified compound.

Enantioselective Synthesis of (-)-Pronuciferine
A detailed experimental protocol for the enantioselective synthesis of (S)-(-)-pronuciferine is not

currently available in the provided search results. However, a general strategy for the synthesis

of the racemic mixture has been reported, which involves the construction of the spiro-

cyclohexadienone ring system as a key step. Enantioselective approaches would likely involve

the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity at the spirocyclic

center.
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Biological Activity and Signaling Pathways
(-)-Pronuciferine has demonstrated neuroprotective effects against oxidative stress-induced

apoptosis in human neuroblastoma SH-SY5Y cells. This activity is linked to its influence on the

glycine-serine-threonine metabolic pathway.

Neuroprotective Mechanism against H₂O₂-Induced
Apoptosis
Hydrogen peroxide (H₂O₂) induces oxidative stress, leading to a cascade of events that

culminate in apoptosis. This process typically involves the generation of reactive oxygen

species (ROS), mitochondrial dysfunction, and the activation of caspases. (-)-Pronuciferine has

been shown to mitigate these effects. The proposed mechanism involves the modulation of the

glycine-serine-threonine pathway, which plays a crucial role in cellular antioxidant defense and

one-carbon metabolism. By influencing this pathway, (-)-pronuciferine may enhance the cell's

capacity to counteract oxidative damage and inhibit the downstream apoptotic signaling.

The following diagram illustrates the proposed signaling pathway for the neuroprotective effect

of (-)-pronuciferine.

Hydrogen Peroxide (H₂O₂) Reactive Oxygen Species (ROS)

Mitochondrial Dysfunction Apoptosis Cell Survival(-)-Pronuciferine
Inhibition

Glycine-Serine-Threonine
Metabolism

Enhanced Antioxidant Defense Inhibition

Click to download full resolution via product page

Caption: Proposed neuroprotective mechanism of (-)-pronuciferine.

Conclusion
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(-)-Pronuciferine is a stereochemically defined proaporphine alkaloid with significant

neuroprotective properties. This guide has summarized its key chemical and structural

features, provided an overview of its spectroscopic data, and outlined experimental approaches

for its isolation. The elucidation of its mechanism of action, particularly its modulation of the

glycine-serine-threonine pathway in the context of oxidative stress, opens avenues for the

development of novel therapeutic agents for neurodegenerative diseases. Further research is

warranted to fully characterize its pharmacological profile and to develop efficient and scalable

enantioselective synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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